1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine 1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 380424-52-2
VCID: VC4304198
InChI: InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2
SMILES: C1CN(CCC1N)CC2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine

CAS No.: 380424-52-2

Cat. No.: VC4304198

Molecular Formula: C12H16Cl2N2

Molecular Weight: 259.17

* For research use only. Not for human or veterinary use.

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine - 380424-52-2

Specification

CAS No. 380424-52-2
Molecular Formula C12H16Cl2N2
Molecular Weight 259.17
IUPAC Name 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine
Standard InChI InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)8-16-3-1-12(15)2-4-16/h5-7,12H,1-4,8,15H2
Standard InChI Key PCGNHOFWOUARPN-UHFFFAOYSA-N
SMILES C1CN(CCC1N)CC2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine (CAS: 380424-52-2) has the molecular formula C₁₂H₁₆Cl₂N₂ and a molecular weight of 259.18 g/mol . The compound features:

  • A piperidine ring substituted with a primary amine at the 4-position.

  • A 3,5-dichlorobenzyl group attached to the piperidine nitrogen.

The presence of chlorine atoms enhances lipophilicity, potentially improving membrane permeability and receptor-binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆Cl₂N₂
Molecular Weight259.18 g/mol
IUPAC Name1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine
PubChem CID11184506

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 1-[(3,5-dichlorophenyl)methyl]piperidin-4-amine typically involves a nucleophilic substitution reaction between 3,5-dichlorobenzyl chloride and piperidin-4-amine under basic conditions . A representative pathway is:

  • Alkylation:

    Piperidin-4-amine+3,5-Dichlorobenzyl chlorideBase1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine\text{Piperidin-4-amine} + \text{3,5-Dichlorobenzyl chloride} \xrightarrow{\text{Base}} \text{1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine}

    Bases such as K₂CO₃ or NaOH facilitate deprotonation of the amine, enhancing nucleophilicity.

  • Purification:
    Crude product is purified via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) .

Table 2: Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)
SolventAcetonitrile70–85
Temperature80–100°C75
CatalystNone required

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance efficiency. For example, a pilot-scale synthesis of a related piperidine derivative achieved a throughput of 50 kg/day with >95% purity .

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amineNot reportedNot reported
1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine0.51.0

Anticancer Activity

Piperidine-based compounds demonstrate cytotoxicity against cancer cell lines. For example:

  • 1-[(3,4-Dichlorophenyl)methyl]piperidin-4-amine exhibited IC₅₀ values of 15–20 µM against HCT116 and MCF7 cells.

  • Structural analogs with rhodanine scaffolds showed IC₅₀ values as low as 4.27 µg/mL against melanoma (SK-MEL-2) .

Applications in Drug Discovery

Neurokinin-2 (NK2) Antagonism

Piperidine derivatives are explored as NK2 receptor antagonists for treating irritable bowel syndrome. For example:

  • 1-Benzyl-5-(3,4-dichlorophenyl)-5-{2-[3-(4-morpholinyl)-1-azetidinyl]ethyl}-2-piperidone showed pA₂ = 9.3 in rabbit pulmonary artery assays .

Kinase Inhibition

Compounds with piperidine-imidazole-pyrimidine scaffolds (e.g., CID 447872) inhibit c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory diseases .

Challenges and Future Directions

Metabolic Stability

Piperidine derivatives often suffer from rapid hepatic metabolism. For instance, 2 (a related NK2 antagonist) had a human liver microsome half-life of <10 minutes . Strategies to improve stability include:

  • Introducing electron-withdrawing groups (e.g., CF₃).

  • Modifying the piperidine ring to reduce CYP450 interactions .

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